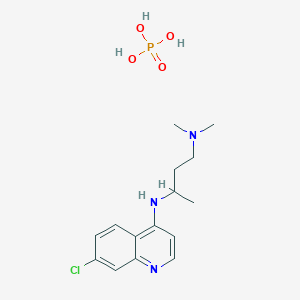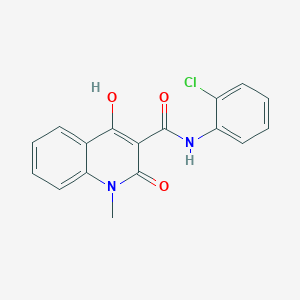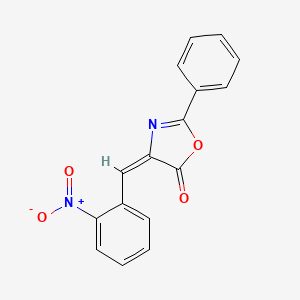![molecular formula C17H24Cl3N3OS B11999665 N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)
N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a heptanoic acid backbone, a trichloroethyl group, and a p-tolyl-thiourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE typically involves multiple steps:
Formation of the Heptanoic Acid Backbone: This can be achieved through the oxidation of heptanal or the hydrolysis of heptanoyl chloride.
Introduction of the Trichloroethyl Group: This step involves the chlorination of an appropriate precursor, such as ethyl acetate, to introduce the trichloroethyl group.
Attachment of the p-Tolyl-Thiourea Moiety: This is typically done through a nucleophilic substitution reaction where p-tolyl-thiourea reacts with the trichloroethyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This might include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dechlorinated derivatives.
Substitution Products: Various substituted thiourea derivatives.
科学研究应用
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism by which HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The trichloroethyl group and thiourea moiety are likely critical for its activity, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Heptanoic Acid Derivatives: Compounds with similar heptanoic acid backbones.
Trichloroethyl Amides: Compounds with trichloroethyl groups.
Thiourea Derivatives: Compounds with thiourea moieties.
Uniqueness
HEPTANOIC ACID (2,2,2-TRICHLORO-1-(3-P-TOLYL-THIOUREIDO)-ETHYL)-AMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C17H24Cl3N3OS |
|---|---|
分子量 |
424.8 g/mol |
IUPAC 名称 |
N-[2,2,2-trichloro-1-[(4-methylphenyl)carbamothioylamino]ethyl]heptanamide |
InChI |
InChI=1S/C17H24Cl3N3OS/c1-3-4-5-6-7-14(24)22-15(17(18,19)20)23-16(25)21-13-10-8-12(2)9-11-13/h8-11,15H,3-7H2,1-2H3,(H,22,24)(H2,21,23,25) |
InChI 键 |
XFFXQXLEIKZMEY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999636.png)
![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999643.png)





![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)

